1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a quinazoline and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable quinazoline derivative with a pyrrolidine carboxylic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures, such as 4-hydroxy-2-quinolones, which also exhibit significant biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol, which are used in medicinal chemistry for their diverse biological profiles.
Uniqueness
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its combined quinazoline and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C14H19N3O3 |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
1-(3-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O3/c1-16-12(18)10-4-2-3-5-11(10)15-14(16)17-7-6-9(8-17)13(19)20/h9H,2-8H2,1H3,(H,19,20) |
InChI Key |
SQKBOZRGOSNRCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCCC2)N=C1N3CCC(C3)C(=O)O |
Origin of Product |
United States |
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